1-Benzylimidazolidine-2,4,5-trione

Descripción general

Descripción

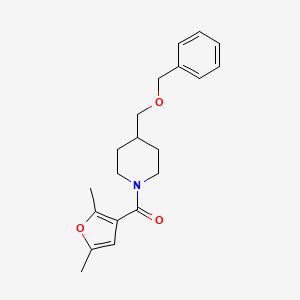

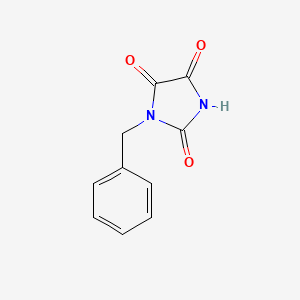

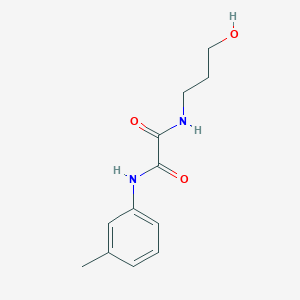

“1-Benzylimidazolidine-2,4,5-trione” is a chemical compound with the CAS Number: 30345-85-8 and a linear formula of C10H8N2O3 . It has a molecular weight of 204.19 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “1-Benzylimidazolidine-2,4,5-trione” involves the addition of oxalyl chloride to a suspension of N-(2-methylbenzyl)urea in tetrahydrofuran at 0 °C . The mixture is then warmed to room temperature and stirred vigorously for several hours .

Molecular Structure Analysis

The InChI code for “1-Benzylimidazolidine-2,4,5-trione” is 1S/C10H8N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Chemical Reactions Analysis

The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is not an envelope structure, all the atoms are in one plane . All C and N atoms are of 3sphybridisation, and the structure of the molecule is not a standard pentagon .

Physical And Chemical Properties Analysis

As mentioned earlier, “1-Benzylimidazolidine-2,4,5-trione” is a solid compound . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Pharmacological Activity

Cholinergic Enzymes Inhibition

A series of novel and highly active inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety have shown significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in conditions where modulation of these enzymes is beneficial (Pejchal et al., 2011).

Antidepressant Activity

Novel benzimidazole bearing pyrimidine-trione based MAO-A inhibitors have been synthesized, showing promising antidepressant activity in comparison to standard drugs (Mathew, Suresh, & Anbazhagan, 2016).

Mucomembranous Protector

Derivatives of benzimidazole bearing a pyrimidine-2,4,6(trione) system were synthesized and evaluated for antiulcer activity, showing protective effects against stomach mucosal injury (Mathew, Suresh, & Anbazhagan, 2013).

Synthesis and Chemical Properties

One-Pot Synthesis

A method for the efficient one-pot synthesis of various imidazolidine-2,4,5-trione derivatives was described, indicating its versatility in chemical synthesis (Adib et al., 2008).

Biological Tests

Imidazolidinetrionylsaccharin derivatives were synthesized and subjected to various biological tests, highlighting their potential in different biological applications (Jung et al., 2003).

Methylation Reaction Study

The methylation of related compounds and the formation of oxidation byproducts like 1-methylimidazolidine-2,4,5-trione were studied, offering insights into chemical reactions involving this moiety (Lian et al., 2020).

Medicinal Chemistry and Drug Design

Antihyperglycemic Studies

Benzimidazole-Thiazolidinedione hybrids containing similar moieties were synthesized and showed antihyperglycemic action, highlighting potential for diabetes treatment (Gutiérrez-Hernández et al., 2019).

Aldose Reductase Inhibitors

Compounds containing trioxoimidazolidine showed strong inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, without significant inhibitory activity for aldehyde reductase (Ishii et al., 1996).

Antimicrobial Activity

Novel sulphamethoxazole-based ureas and imidazolidine-2,4,5-triones were synthesized, showing activity against a range of bacterial and fungal pathogens, indicating potential as antimicrobial agents (Krátký et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1-benzylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLAGGHAVVZWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876217 | |

| Record name | N-BENZYL-2,4,5-IMIDAZOLITRIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666582 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzylimidazolidine-2,4,5-trione | |

CAS RN |

30345-85-8 | |

| Record name | N-BENZYL-2,4,5-IMIDAZOLITRIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)